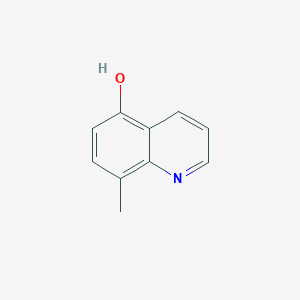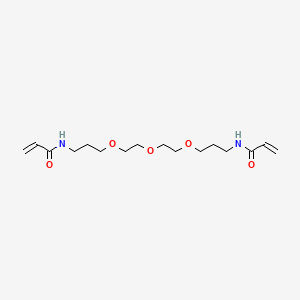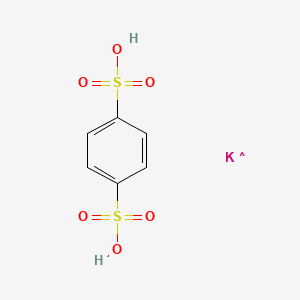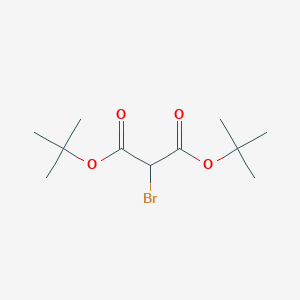
DI-Tert-butyl bromomalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI-Tert-butyl bromomalonate is a chemical compound used in various applications, particularly in the field of organic synthesis . It is often used as a reagent in the Mitsunobu reaction, which is a popular method for inverting the stereochemistry of alcohols and for the synthesis of various types of ethers .
Synthesis Analysis
The synthesis of DI-Tert-butyl bromomalonate involves several steps. One of the key steps is the diastereoselective Darzens reaction of an α-alkoxy aldehyde with di-tert-butyl bromomalonate . This reaction is followed by an E-selective Horner–Wadsworth–Emmons reaction, and late-stage coupling of the ring and side-chain segments .
Molecular Structure Analysis
The molecular structure of DI-Tert-butyl bromomalonate is characterized by the presence of a bromomalonate group attached to two tert-butyl groups . The molecular formula is C11H20O4 and the molecular weight is 216.2741 .
Chemical Reactions Analysis
DI-Tert-butyl bromomalonate is involved in various chemical reactions. For instance, it is used as a reagent in the Mitsunobu reaction, which is a popular method for inverting the stereochemistry of alcohols and for the synthesis of various types of ethers .
Physical And Chemical Properties Analysis
DI-Tert-butyl bromomalonate is a liquid at room temperature . It is miscible with ethanol, chloroform, and ethyl acetate, but immiscible with water . The compound has a density of 1.338 and a refractive index of 1.445 .
Wirkmechanismus
Safety and Hazards
DI-Tert-butyl bromomalonate is a hazardous substance. It is highly flammable and can cause skin irritation and serious eye damage . It may also cause respiratory irritation and is suspected of causing cancer . Therefore, it should be handled with care, using appropriate personal protective equipment and in a well-ventilated area .
Eigenschaften
CAS-Nummer |
15960-79-9 |
|---|---|
Produktname |
DI-Tert-butyl bromomalonate |
Molekularformel |
C11H19BrO4 |
Molekulargewicht |
295.17 g/mol |
IUPAC-Name |
ditert-butyl 2-bromopropanedioate |
InChI |
InChI=1S/C11H19BrO4/c1-10(2,3)15-8(13)7(12)9(14)16-11(4,5)6/h7H,1-6H3 |
InChI-Schlüssel |
MXQKZYBGLSKJNU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



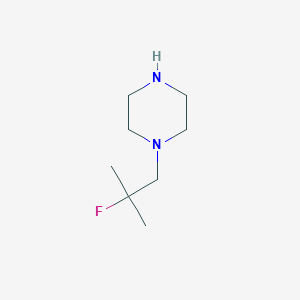
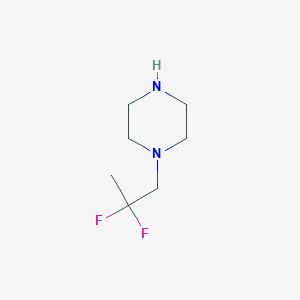
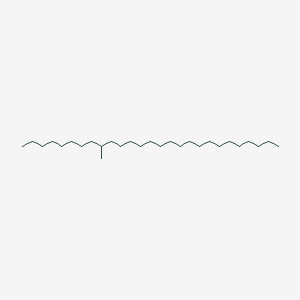
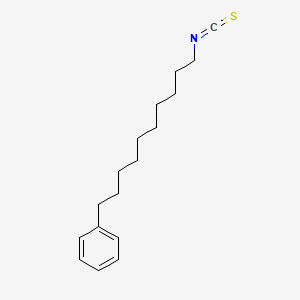
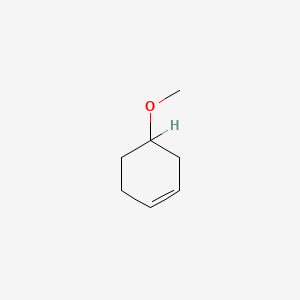

![4-hydroxy-2,3,6-trimethoxy-5H-benzo[7]annulen-5-one](/img/structure/B3187551.png)
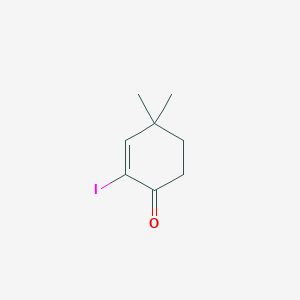
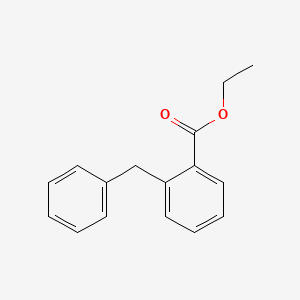
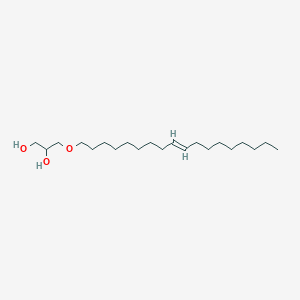
![2,6-Dichlorooxazolo[5,4-b]pyridine](/img/structure/B3187580.png)
